

Application Notes: Utilizing Electrophysiology to Elucidate the Effects of Lasmiditan on Neuronal Firing

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Compound of Interest

Compound Name: *Lasmiditan*

Cat. No.: *B1674530*

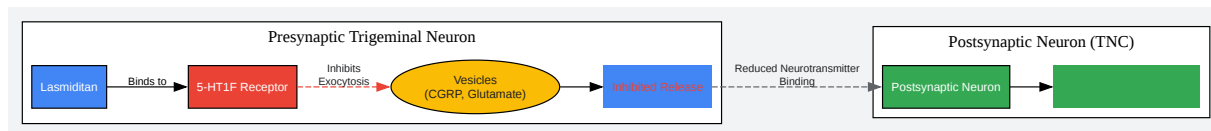
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Lasmiditan** is a selective serotonin 5-HT_{1F} receptor agonist approved for the acute treatment of migraine.[1][2][3] Unlike triptans, its mechanism of action is primarily neural, targeting the trigeminovascular system without causing vasoconstriction, which makes it a suitable option for patients with cardiovascular risk factors.[3][4][5] **Lasmiditan** is lipophilic, enabling it to cross the blood-brain barrier and act on both peripheral and central components of the trigeminal pain pathway.[1][6] Electrophysiological techniques are indispensable for characterizing the precise effects of **Lasmiditan** on neuronal excitability and firing, providing critical insights into its anti-migraine efficacy. These methods allow for direct measurement of neuronal activity, from single-cell ion channel function to network-level responses in vivo.

Mechanism of Action: Inhibition of Nociceptive Signaling

Lasmiditan exerts its therapeutic effect by binding to 5-HT_{1F} receptors located on the presynaptic terminals and cell bodies of trigeminal ganglion neurons.[1][5] Activation of these G-protein coupled receptors inhibits the release of key pro-inflammatory neuropeptides and neurotransmitters, most notably Calcitonin Gene-Related Peptide (CGRP) and glutamate.[1][6] This inhibition reduces the activation of second-order neurons in the trigeminal nucleus caudalis (TNC) and thalamus, thereby preventing and potentially reversing the development of central sensitization, a key process in the establishment of migraine pain.[1][5]



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Caption: **Lasmiditan's** signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical electrophysiology and binding affinity studies.

Table 1: Effect of Intravenous **Lasmiditan** on Dural-Evoked Neuronal Firing in the Trigemino-cervical Complex (TCC)

Parameter	Saline Control	Lasmiditan (0.1 mg/kg)	Lasmiditan (0.5 mg/kg)	Lasmiditan (1 mg/kg)	Lasmiditan (5 mg/kg)
Max Inhibition of Firing (%)	~0%	~20%*	~40%*	~55%*	~70%*

Note: Data are approximate values derived from published graphical representations for illustrative purposes.[7] Dose-dependent reduction in dural-evoked neuronal activity was statistically significant ($P < 0.05$) compared to saline.[7]

Table 2: Effect of Oral **Lasmiditan** on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

Treatment	Effect on c-Fos Expression
Placebo	No significant effect.
Lasmiditan (1 mg)	No significant effect.
Lasmiditan (3 mg)	Successful blockade of c-fos expression.[4]
Lasmiditan (10 mg & 100 mg)	Clearly superior blockade of c-fos expression compared to 1 mg and placebo.[4]

Note: c-Fos expression is an indirect marker of nociceptive neuronal activation.[6]

Table 3: Binding Affinity (Ki) of **Lasmiditan** for Human Serotonin Receptors

Receptor Subtype	Ki (nM)	Selectivity Ratio (vs. 5-HT1F)
5-HT1F	2.21	-
5-HT1A	1053	> 470-fold
5-HT1B	1043	> 470-fold
5-HT1D	1357	> 610-fold

Source: Data from preclinical studies demonstrating high selectivity for the 5-HT1F receptor.[6]

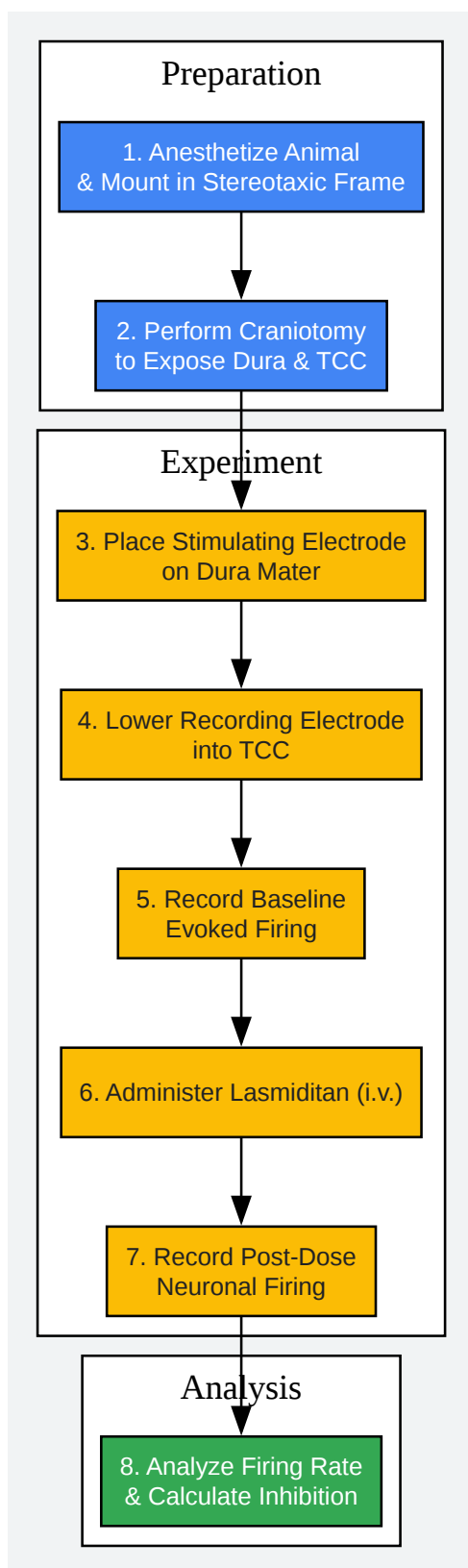
Experimental Protocols

Protocol 1: In Vivo Extracellular Recording from the Trigeminal Complex (TCC)

This protocol is designed to assess the effect of **Lasmiditan** on the firing of second-order trigeminal neurons in response to nociceptive stimulation of the dura mater, a key structure in migraine pathophysiology.

Methodology:

- **Animal Preparation:** Anesthetize a male rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., sodium pentobarbital). Maintain body temperature at 37°C using a heating pad. Perform a tracheotomy to ensure a clear airway.
- **Surgical Procedure:** Mount the animal in a stereotaxic frame. Perform a craniotomy to expose the dura mater over the superior sagittal sinus for stimulation and a contralateral craniotomy to access the TCC for recording.
- **Stimulation:** Place a stimulating electrode on the exposed dura mater. Deliver electrical pulses (e.g., 0.5 ms duration, 100 V, at a low frequency) to evoke neuronal responses.
- **Recording:** Lower a glass-coated tungsten microelectrode into the TCC (trigeminal nucleus caudalis, C1-C2 level) to record extracellular action potentials from single neurons that respond to dural stimulation (A δ - and C-fiber neurons).
- **Data Acquisition:** Record baseline neuronal activity (spontaneous and dural-evoked firing) for a stable period (e.g., 20 minutes).
- **Drug Administration:** Administer **Lasmiditan** or vehicle intravenously (i.v.) via a cannulated femoral vein in increasing cumulative doses.
- **Post-Dosing Recording:** Continue to record neuronal activity for a defined period (e.g., 90 minutes) after each dose to determine the effect on firing rate.
- **Analysis:** Analyze the firing rate (spikes/second) before and after drug administration. Calculate the percentage inhibition of dural-evoked activity for each dose.



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Caption: Workflow for in vivo TCC electrophysiology.

Protocol 2: Whole-Cell Patch-Clamp of Trigeminal Ganglion (TG) Neurons

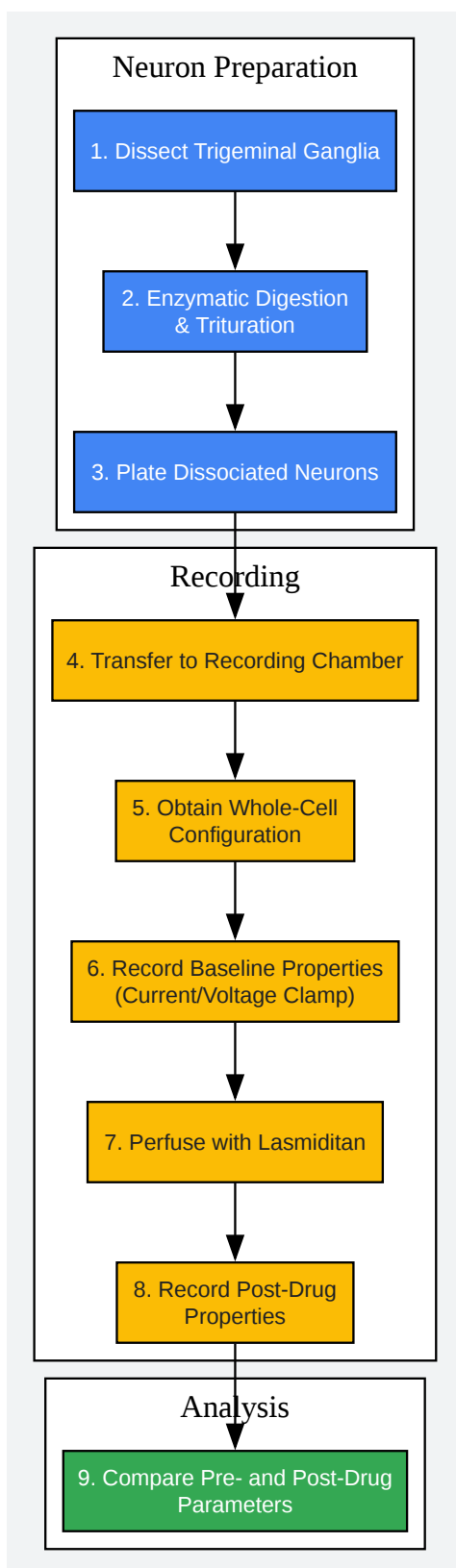
This protocol allows for the direct investigation of **Lasmiditan**'s effects on the membrane properties and ion channel currents of individual primary sensory neurons.

Methodology:

- Neuron Dissociation: Euthanize a rat and dissect the trigeminal ganglia.[\[8\]](#)[\[9\]](#)
- Enzymatic Digestion: Incubate the ganglia in an enzyme solution (e.g., collagenase/dispase) to break down connective tissue, followed by gentle mechanical trituration to obtain a single-cell suspension.
- Cell Plating: Plate the dissociated neurons onto coated coverslips and incubate for several hours to allow them to adhere.
- Patch-Clamp Recording:
 - Place a coverslip with adherent neurons in a recording chamber on an inverted microscope stage.
 - Perfuse the chamber with an external solution (e.g., containing 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES).[\[8\]](#)
 - Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) seal (a "gigaseal").
 - Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Data Acquisition:
 - Current-Clamp: Inject depolarizing current steps to elicit action potentials. Measure the resting membrane potential, action potential threshold, and firing frequency.
 - Voltage-Clamp: Hold the neuron at a specific membrane potential and apply voltage steps to isolate and measure specific ion channel currents (e.g., sodium, potassium, calcium

currents).

- Drug Application: Apply **Lasmiditan** directly to the recording chamber via the perfusion system and repeat the current-clamp and voltage-clamp protocols to assess its effects.
- Analysis: Compare electrophysiological parameters before and after **Lasmiditan** application to determine its direct impact on neuronal excitability.



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Caption: Workflow for patch-clamp of TG neurons.

Protocol 3: Electrophysiological Recording of Cortical Spreading Depression (CSD)

This protocol assesses **Lasmiditan**'s potential to modulate CSD, the electrophysiological event thought to underlie migraine aura.[10][11]

Methodology:

- **Animal Preparation:** Anesthetize a mouse or rat and mount it in a stereotaxic frame.[12]
- **Surgical Procedure:** Drill two small burr holes through the skull over one of the cortical hemispheres (e.g., parietal cortex), keeping the dura mater intact. One hole is for inducing CSD, and the other is for recording.
- **Recording Setup:** Place a recording electrode (e.g., Ag/AgCl electrode) in one burr hole, in contact with the dura. Place a reference electrode elsewhere (e.g., in the neck musculature). Record the slow direct current (DC) potential.
- **CSD Induction:** Induce CSD by applying a small pledget of cotton soaked in a high concentration of potassium chloride (KCl, e.g., 1 M) to the dura mater in the other burr hole for a set duration (e.g., 10 minutes).[12]
- **Data Acquisition:** A successful CSD event is characterized by a large, negative shift in the DC potential that propagates slowly across the cortex. Record the number of CSD events, their amplitude, duration, and propagation velocity (if using multiple recording electrodes).
- **Drug Administration:** Administer **Lasmiditan** (e.g., intraperitoneally) before CSD induction.
- **Analysis:** Compare the CSD parameters (e.g., frequency, propagation velocity) in **Lasmiditan**-treated animals versus vehicle-treated controls to determine if the drug inhibits the generation or spread of CSD waves.[12]

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